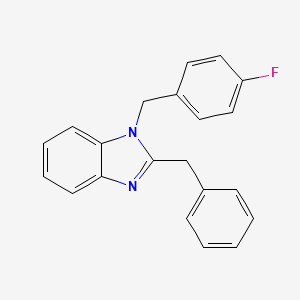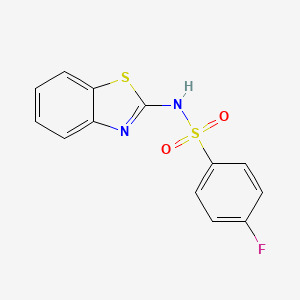![molecular formula C22H35N5O B5598756 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5598756.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is a compound characterized by the presence of piperazine and pyrimidine rings, which are common in various pharmaceutical and chemical compounds.
Synthesis Analysis
- The synthesis of similar piperazinyl-pyrimidine compounds involves nucleophilic attack of corresponding chloropyrimidines by amines. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines displaying various pharmacological properties (Mattioda et al., 1975).
Molecular Structure Analysis
- The molecular structure of such compounds is typically characterized by interactions between the piperazine and pyrimidine moieties. These interactions can influence the overall pharmacological profile of the compound.
Chemical Reactions and Properties
- Piperazinyl-pyrimidines often undergo various chemical reactions, including substitutions and ring-closure reactions, to form different derivatives with varied properties. For instance, Parlow et al. (2009) studied piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists (Parlow et al., 2009).
科学的研究の応用
Piperazinyl-Glutamate-Pyrimidines as Potent P2Y12 Antagonists
Piperazinyl-glutamate-pyrimidines, including derivatives similar to 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, are studied for their potent antagonist properties against P2Y12, a platelet aggregation inhibitor. Modifications in the 4-position of the piperidine ring of these compounds optimize pharmacokinetic and physicochemical properties, offering potential in human PRP potency and oral bioavailability (Parlow et al., 2009).
Synthesis of Novel 5-(2-Amino-1-arylethenyl)-1,2,4-thiadiazoles
Research involving pyrimidine-4(1H)-thiones, which are structurally related to the queried compound, focuses on their reaction with cyclohexanespiro-3'-oxaziridine. This leads to the synthesis of 5-(2-amino-1-arylethenyl)-1,2,4-thiadiazoles, showcasing the versatility of pyrimidine derivatives in creating diverse chemical structures (Pätzel & Liebscher, 1993).
Potent, Orally Active Platelet-Activating Factor Antagonists
Studies on 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives, related to the compound , demonstrate their efficacy as potent, orally active antagonists of platelet-activating factor (PAF). These compounds, through structural modifications, exhibit high potency in vitro and in vivo, with significant implications for pharmacological applications (Carceller et al., 1996).
Development of New Antimetic Agents
Research on 4-piperazinopyrimidines with a methylthio substituent highlights their promising pharmacological profile, including properties such as antiemetic, tranquilizing, analgesic, and antiserotonin activities. These studies underscore the therapeutic potential of pyrimidine derivatives in diverse medical applications (Mattioda et al., 1975).
Metabolism and Pharmacokinetics in Dipeptidyl Peptidase IV Inhibitors
Investigations into the metabolism, excretion, and pharmacokinetics of compounds like ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone reveal insights into the disposition of such molecules in rats, dogs, and humans. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Sharma et al., 2012).
特性
IUPAC Name |
3-cyclohexyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c28-21(10-9-19-7-3-1-4-8-19)26-17-15-25(16-18-26)20-11-12-23-22(24-20)27-13-5-2-6-14-27/h11-12,19H,1-10,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFQEKXOLKTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)
![2-{1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5598676.png)
![({5-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5598684.png)



![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)
![ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5598721.png)
![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)
![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)
![ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)
![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)
![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)